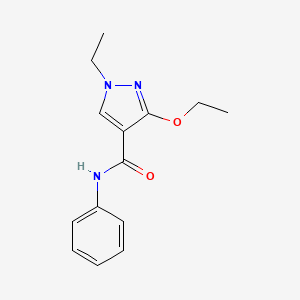

3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not available in the retrieved data.Scientific Research Applications

Microwave-Assisted Direct Amidation

Microwave-assisted treatment has been applied to derivatives similar to "3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide," showcasing its utility in producing corresponding carboxamides efficiently. This method demonstrates the compound's relevance in facilitating chemical transformations under controlled conditions, leading to good yields of desired products (Milosevic et al., 2015).

Cytotoxicity of Pyrazole Derivatives

Research into the synthesis, characterization, and evaluation of cytotoxic activities of pyrazole derivatives, including structures related to "this compound," highlights their potential in medicinal chemistry. These compounds exhibit in vitro cytotoxic activity against various cancer cell lines, indicating their possible use in developing novel anticancer agents (Hassan et al., 2014).

Synthesis of Pyrazolo[1,5-a]pyrimidines

The compound's framework facilitates the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, which are investigated for their cytotoxicity against human cancer cell lines. This underscores the compound's utility in generating bioactive molecules with potential therapeutic applications (Hassan et al., 2015).

Nematocidal Evaluation

In the realm of agrochemicals, derivatives of "this compound" have been prepared and evaluated for their nematocidal activity. This research illustrates the compound's significance in developing novel agrochemicals aimed at controlling nematode pests (Zhao et al., 2017).

Fungicidal Activity Studies

Studies on pyrazolo[1,5-a]pyrimidine derivatives, structurally related to "this compound," demonstrate their application in synthesizing systemic fungicides. This research highlights the potential of such compounds in addressing challenges in plant protection and agricultural productivity (Huppatz, 1985).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” and other pyrazole derivatives may continue to be areas of interest in future research.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities . These compounds have been evaluated against human cervical cancer cell lines, suggesting that they may target cellular mechanisms involved in cancer cell proliferation .

Mode of Action

Pyrazole derivatives have been known to interact with their targets, leading to changes that can inhibit the proliferation of certain cancer cells . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the pyrazole derivative.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Given that pyrazole derivatives have been found to exhibit antiproliferative activities, it can be inferred that these compounds may induce cell cycle arrest or apoptosis in certain cancer cells .

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-17-10-12(14(16-17)19-4-2)13(18)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNDBJXSPPNXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)